2-chloro-4-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-6-methoxyphenol
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Overview
Description
4-{3-[(E)-[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, a methoxy group, and an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(E)-[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with 2-aminoimidazo[1,2-a]pyridine under basic conditions to form the imine intermediate. This intermediate is then subjected to further reactions to introduce the methoxyphenol group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(E)-[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic and methoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
4-{3-[(E)-[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{3-[(E)-[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **3-{[(E)-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-2-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- **9-(1H-INDOL-3-YL)-7-METHOXY-3,3-DIMETHYL-3,4-DIHYDRO-2H-XANTHEN-1(9H)-ONE
Uniqueness
4-{3-[(E)-[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H18ClN3O4 |
---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
2-chloro-4-[(E)-[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C22H18ClN3O4/c1-29-17-11-14(6-7-16(17)27)20-22(26-8-4-3-5-19(26)25-20)24-12-13-9-15(23)21(28)18(10-13)30-2/h3-12,27-28H,1-2H3/b24-12+ |
InChI Key |
JPYGQMZBCVAVHE-WYMPLXKRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CC(=C(C(=C4)Cl)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CC(=C(C(=C4)Cl)O)OC)O |
Origin of Product |
United States |
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